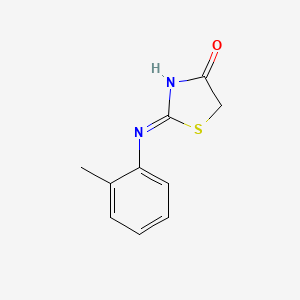

2-o-Tolylamino-thiazol-4-one

Übersicht

Beschreibung

2-o-Tolylamino-thiazol-4-one is a product used for proteomics research. It has a molecular formula of C10H10N2OS and a molecular weight of 206.264 .

Synthesis Analysis

The synthesis of 2-o-Tolylamino-thiazol-4-one and similar compounds has been extensively studied. One method involves the one-pot synthesis of 2-aminothiazoles using trichloroisocyanuric acid (TCCA) as a green supplier of halogen ions for intermediates . Another method describes a one-pot three-component synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones starting from ethyl-4-chloroacetoacetate .Molecular Structure Analysis

The thiazole ring in 2-o-Tolylamino-thiazol-4-one is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the compound can be found in various databases .Chemical Reactions Analysis

2-o-Tolylamino-thiazol-4-one and similar compounds have been used in various chemical reactions. For instance, phosphine-catalyzed highly enantioselective γ-additions of 5H-thiazol-4-ones to allenoates have been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-o-Tolylamino-thiazol-4-one include its molecular formula (C10H10N2OS) and molecular weight (206.26) . More detailed properties like melting point, boiling point, and density are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-o-Tolylamino-thiazol-4-one derivatives have been studied for their role in corrosion inhibition. For instance, 2-Amino-4-(p-tolyl)thiazole (APT), a similar derivative, was found to effectively inhibit corrosion of mild steel in sulphuric acid solutions through adsorption on the steel surface. This was demonstrated using molecular dynamics simulations, weight loss, Tafel polarization, and electrochemical impedance spectroscopy techniques (Khaled & Amin, 2009).

Anticonvulsant Activity

Certain 2-o-Tolylamino-thiazol-4-one derivatives have shown potential as anticonvulsants. Research in this area includes the synthesis of 2-(N-substituted glycylamino)-4-methyl thiazoles, which exhibited preliminary pharmacological evaluation indicating anticonvulsant activity (Bachir et al., 1990).

Antiviral Activity

Thiazole derivatives, including structures similar to 2-o-Tolylamino-thiazol-4-one, have been synthesized and evaluated for antiviral activity. They showed activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, and also inhibited purine nucleotide biosynthesis (Srivastava et al., 1977).

Anti-inflammatory Applications

Some thiazole derivatives have been studied for their potential as anti-inflammatory agents. This includes the investigation of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives, which exhibited in vivo anti-inflammatory effects in a turpentine oil induced inflammation model. These compounds showed effects such as lowering bone marrow acute phase response and oxidative stress, indicating their potential as anti-inflammatory agents (Tiperciuc et al., 2013).

Anticancer Activity

Research into 2-o-Tolylamino-thiazol-4-one derivatives has also explored their potential in anticancer applications. For instance, 5-(2′-indolyl)thiazoles, synthesized from thiazole derivatives, were evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds showed promising anticancer activity, indicating a potential route for further drug development in this area (Vaddula et al., 2016).

Green Chemistry Applications

2-o-Tolylamino-thiazol-4-one derivatives have also been involved in green chemistry applications. For example, a study on the microwave-assisted rapid synthesis of 4-aryl-2-aminothiazoles in aqueous medium indicates the role of these compounds in developing environmentally friendly chemical synthesis processes (Wagare et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWFKCQBDLFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366662 | |

| Record name | 2-o-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-o-Tolylamino-thiazol-4-one | |

CAS RN |

37394-99-3 | |

| Record name | 2-o-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)

![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)

![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)

![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)

![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)

![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)

![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)